molecular formula C16H24N2O4 B11568899 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylpropyl)ethanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylpropyl)ethanediamide

Cat. No.: B11568899
M. Wt: 308.37 g/mol
InChI Key: DNCLHUYMDIXRGQ-UHFFFAOYSA-N
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Description

N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and 2-methylpropylamine.

    Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with 2-methylpropylamine to form the intermediate amide.

    Final Product Formation: The intermediate amide is further reacted with ethylenediamine under controlled conditions to yield the final product, N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares a similar phenyl structure but differs in the amide linkage.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with a different amide group.

Uniqueness

N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylpropyl)oxamide

InChI

InChI=1S/C16H24N2O4/c1-11(2)10-18-16(20)15(19)17-8-7-12-5-6-13(21-3)14(9-12)22-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

DNCLHUYMDIXRGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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